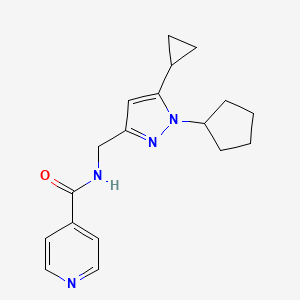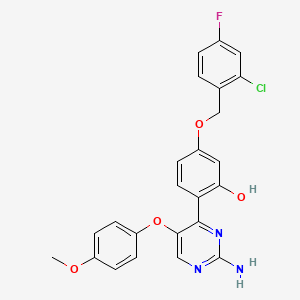
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-4-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H19ClFN3O4 and its molecular weight is 467.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spin Interaction in Octahedral Zinc Complexes
Research by Orio et al. (2010) explored Schiff bases and their zinc complexes, which are structurally related to the compound . They found that these complexes exhibit reversible oxidation waves and radical species formation. This is significant for understanding the electrochemical properties of zinc-coordinated phenols and their potential applications in spintronics and molecular electronics Orio, Philouze, Jarjayes, Neese, & Thomas, 2010.
Fluorinated Phenol Derivatives for Intracellular pH Measurement
Rhee, Levy, and London (1995) developed fluorinated phenol derivatives, including a series of pH-sensitive probes. These probes exhibit physiological pH sensitivity and negligible affinity for other ions, highlighting their potential in cellular and molecular biology for measuring intracellular pH Rhee, Levy, & London, 1995.
Copper(II) Complexes with Phenolate-Type Ligands
Peralta et al. (2010) synthesized copper(II) complexes containing substituted phenolate-type ligands. These complexes were found to exhibit catecholase and DNase activities, indicating their potential use in biochemical and medicinal applications, particularly in DNA interaction studies Peralta, Bortoluzzi, Szpoganicz, Brandão, Castellano, De Oliveira, Severino, Terenzi, & Neves, 2010.
Preparation of Fluoroionophores
Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives, which are structurally related to the compound . These fluoroionophores showed specific chelation properties with metal ions and potential applications in metal recognition and cellular staining Hong, Lin, Hsieh, & Chang, 2012.
Carboxylation-Dehydroxylation of Phenolic Compounds
Bisaillon et al. (1993) studied an anaerobic consortium capable of transforming phenolic compounds, including fluorophenols, under methanogenic conditions. This research is significant for understanding the microbial transformation of phenolic compounds and their potential environmental applications Bisaillon, Lépine, Beaudet, & Sylvestre, 1993.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-16-4-6-17(7-5-16)33-22-12-28-24(27)29-23(22)19-9-8-18(11-21(19)30)32-13-14-2-3-15(26)10-20(14)25/h2-12,30H,13H2,1H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLBFQNBILEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
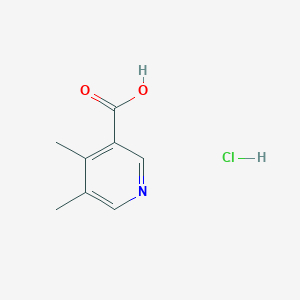
![2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2614965.png)
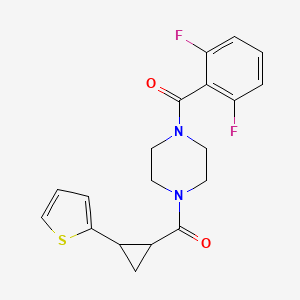

![[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B2614970.png)

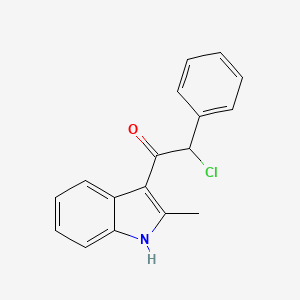

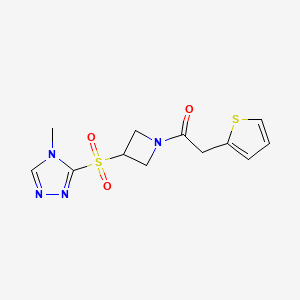

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2614979.png)


